N-(2-methoxyethyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
“N-(2-methoxyethyl)-1-(propylsulfonyl)-4-piperidinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The compound also has a sulfonyl group (-SO2-) and a carboxamide group (-CONH2), both of which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the introduction of the sulfonyl and carboxamide groups. The methoxyethyl group could be introduced via an alkylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a six-membered piperidine ring, with the sulfonyl, carboxamide, and methoxyethyl groups attached at specific positions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the sulfonyl group could undergo substitution reactions, and the carboxamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl and carboxamide groups could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-3-10-19(16,17)14-7-4-11(5-8-14)12(15)13-6-9-18-2/h11H,3-10H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJCTVXOYVKNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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